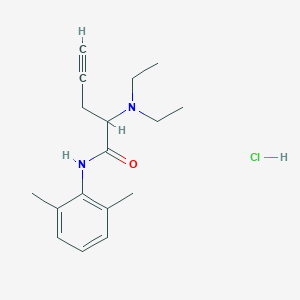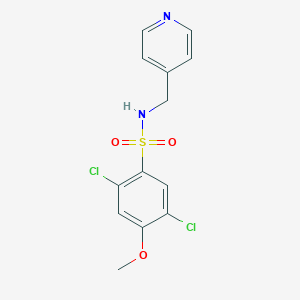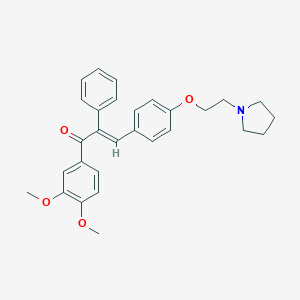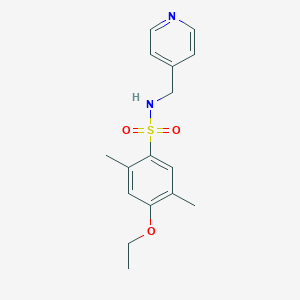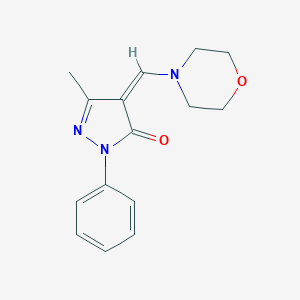
3-Methyl-4-morpholinomethylene-1-phenyl-2-pyrazolin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4-morpholinomethylene-1-phenyl-2-pyrazolin-5-one, commonly known as MMP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MMP is a pyrazolone derivative that has been found to possess a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
MMP has been widely used in scientific research as a tool to study various biological processes. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. MMP has been used to investigate the role of oxidative stress in the development of various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of MMP is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways. MMP has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. MMP has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
MMP has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). MMP has also been found to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
MMP has several advantages as a tool for scientific research. It is a potent inhibitor of COX-2 and NF-κB, making it a useful tool for studying the role of these enzymes in various biological processes. MMP is also relatively stable and can be easily synthesized in the laboratory. However, there are also some limitations to the use of MMP in lab experiments. It is a relatively expensive compound, and its synthesis is complex and time-consuming. In addition, MMP has not been extensively studied in vivo, and its long-term effects on human health are not fully understood.
Orientations Futures
There are several future directions for research on MMP. One area of interest is the development of new synthetic methods for MMP that are more efficient and cost-effective. Another area of interest is the investigation of the potential therapeutic applications of MMP in the treatment of various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. Further research is also needed to fully understand the mechanism of action of MMP and its long-term effects on human health.
Méthodes De Synthèse
The synthesis of MMP involves the reaction of 4-morpholinobutanal with ethyl acetoacetate in the presence of acetic anhydride and anhydrous sodium acetate. The resulting product is then reacted with phenylhydrazine to yield MMP. The synthesis of MMP is a complex process that requires careful attention to detail and precise control of reaction conditions.
Propriétés
Numéro CAS |
15900-24-0 |
|---|---|
Formule moléculaire |
C15H17N3O2 |
Poids moléculaire |
271.31 g/mol |
Nom IUPAC |
(4Z)-5-methyl-4-(morpholin-4-ylmethylidene)-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C15H17N3O2/c1-12-14(11-17-7-9-20-10-8-17)15(19)18(16-12)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3/b14-11- |
Clé InChI |
ZITDFRFPRRUJBQ-KAMYIIQDSA-N |
SMILES isomérique |
CC\1=NN(C(=O)/C1=C\N2CCOCC2)C3=CC=CC=C3 |
SMILES |
CC1=NN(C(=O)C1=CN2CCOCC2)C3=CC=CC=C3 |
SMILES canonique |
CC1=NN(C(=O)C1=CN2CCOCC2)C3=CC=CC=C3 |
Synonymes |
3-Methyl-4-(morpholinomethylene)-1-phenyl-2-pyrazolin-5-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



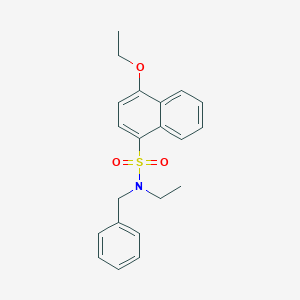
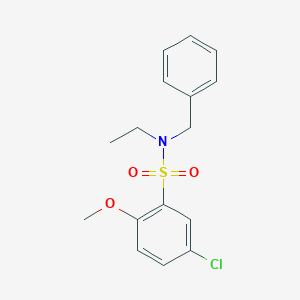
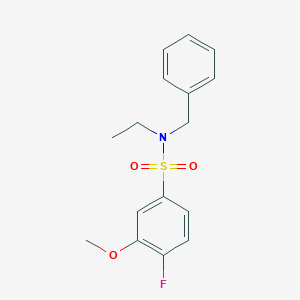
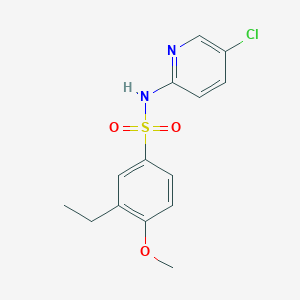
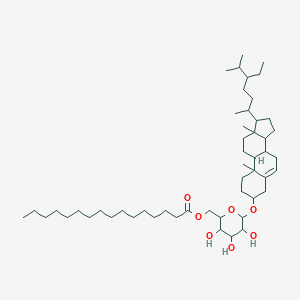
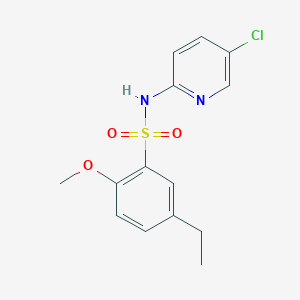
![ethyl 2-methyl-4-[(4-methyl-2-phenyl-1H-imidazol-1-yl)sulfonyl]phenyl ether](/img/structure/B230830.png)
![4H-Cyclopenta[c]thiophene](/img/structure/B230839.png)
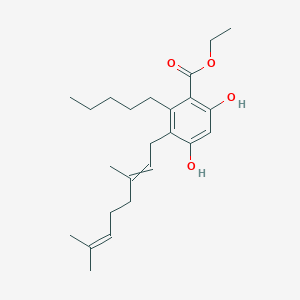
![Piperidine, 1-[[4-ethoxy-3-(1-methylpropyl)phenyl]sulfonyl]-](/img/structure/B230842.png)
